tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a pyrazole ring with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The pyrazole ring is then synthesized separately and iodinated at the 3-position. Finally, the pyrazole ring is attached to the piperidine ring through a methyl linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom can yield azide or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked products .
Scientific Research Applications
tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Comparison: While these compounds share structural similarities, tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate is unique due to the presence of the iodine atom on the pyrazole ring. This iodine atom can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C14H22IN3O2 |
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Molecular Weight |
391.25 g/mol |
IUPAC Name |
tert-butyl 4-[(5-iodo-1H-pyrazol-4-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)8-11-9-16-17-12(11)15/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
GLBTYCQVVQWFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(NN=C2)I |
Origin of Product |
United States |
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